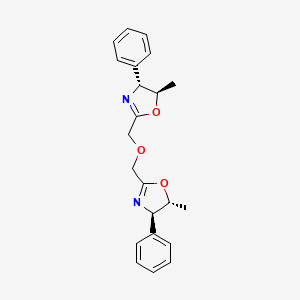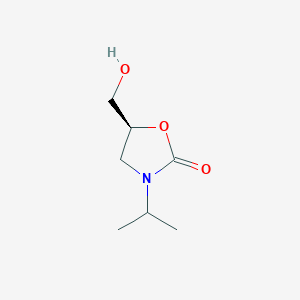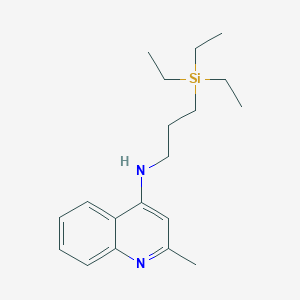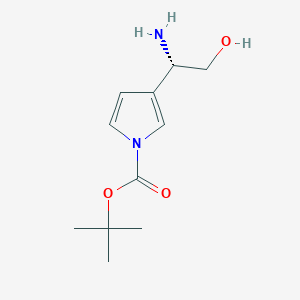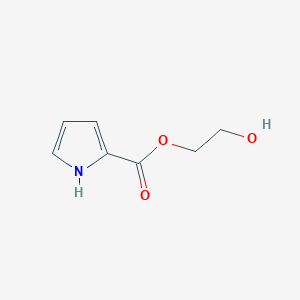![molecular formula C13H15N3O6Pt B12875756 (1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)
(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum is a platinum-based coordination complex. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological molecules, making it a promising candidate for therapeutic applications.
準備方法
The synthesis of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum typically involves the reaction of platinum precursors with 1,2-cyclopentanediamine and 3-nitro-1,2-benzenedicarboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the coordination complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The complex can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands. Common reagents for these reactions include halides and phosphines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original complex, while substitution reactions can produce a variety of new coordination complexes.
科学的研究の応用
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its interactions with DNA and proteins, making it a potential candidate for anticancer therapies.
Medicine: Due to its ability to bind to biological molecules, it is being investigated for use in targeted drug delivery systems.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
作用機序
The mechanism of action of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt normal cellular functions. This mechanism is similar to that of other platinum-based drugs, such as cisplatin, which are used in cancer therapy. The molecular targets and pathways involved include DNA replication and repair processes, as well as protein synthesis.
類似化合物との比較
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum can be compared with other platinum-based coordination complexes, such as:
Cisplatin: A widely used anticancer drug that forms similar covalent bonds with DNA.
Carboplatin: Another platinum-based drug with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: Known for its use in colorectal cancer treatment, with a distinct mechanism of action compared to cisplatin and carboplatin.
The uniqueness of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum lies in its specific ligand structure, which may offer different biological interactions and therapeutic potentials compared to these other compounds.
特性
分子式 |
C13H15N3O6Pt |
|---|---|
分子量 |
504.36 g/mol |
IUPAC名 |
(2-azanidylcyclopentyl)azanide;3-nitrophthalic acid;platinum(2+) |
InChI |
InChI=1S/C8H5NO6.C5H10N2.Pt/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13;6-4-2-1-3-5(4)7;/h1-3H,(H,10,11)(H,12,13);4-7H,1-3H2;/q;-2;+2 |
InChIキー |
OBHINSTZUWVCOX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)[NH-])[NH-].C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)

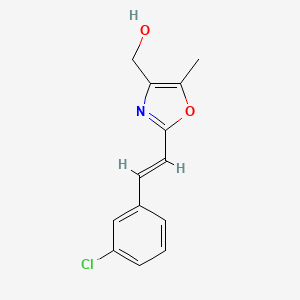
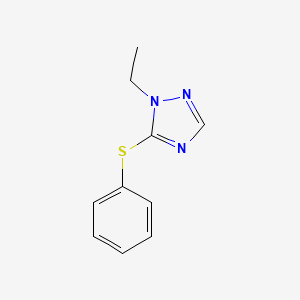
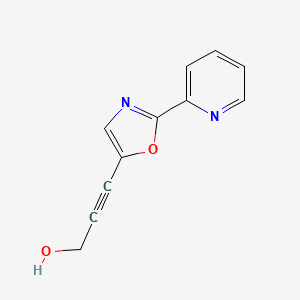
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

